
Plumbanone--iridium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbanone–iridium (1/1) is a compound that combines lead and iridium in a unique chemical structure. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The combination of lead and iridium offers unique properties that are not found in other compounds, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Plumbanone–iridium (1/1) typically involves the reaction of lead compounds with iridium precursors under controlled conditions. One common method involves the use of lead acetate and iridium chloride in a solvent such as ethanol. The reaction is carried out at elevated temperatures, often around 80-100°C, to facilitate the formation of the desired compound. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of Plumbanone–iridium (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Plumbanone–iridium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic properties of the iridium and lead atoms in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxide and iridium oxide, while reduction could produce lead metal and iridium metal .
Aplicaciones Científicas De Investigación
Plumbanone–iridium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound is being investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.
Mecanismo De Acción
The mechanism of action of Plumbanone–iridium (1/1) involves its interaction with molecular targets such as enzymes and DNA. The iridium atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the induction of DNA damage, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Iridium chloride
- Lead acetate
- Iridium oxide
- Lead oxide
Uniqueness
Plumbanone–iridium (1/1) is unique due to the combination of lead and iridium, which imparts distinct electronic and catalytic properties. Unlike other iridium or lead compounds, Plumbanone–iridium (1/1) exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
39377-55-4 |
|---|---|
Fórmula molecular |
IrOPb |
Peso molecular |
415 g/mol |
Nombre IUPAC |
iridium;oxolead |
InChI |
InChI=1S/Ir.O.Pb |
Clave InChI |
SOTJNPQEFGUWJE-UHFFFAOYSA-N |
SMILES canónico |
O=[Pb].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


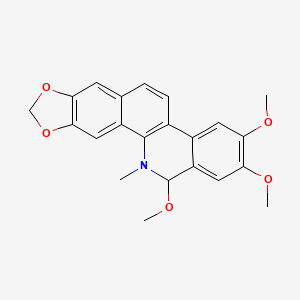
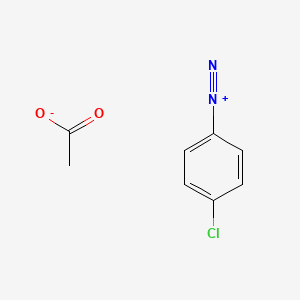
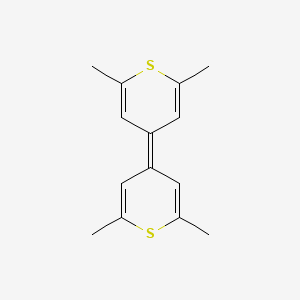

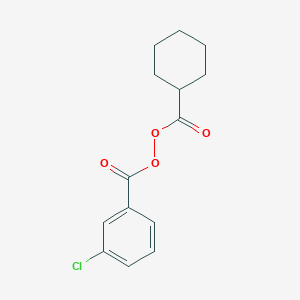
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
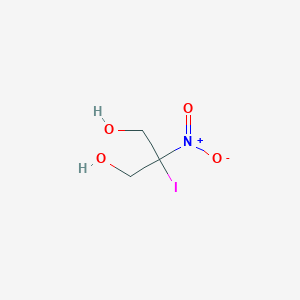

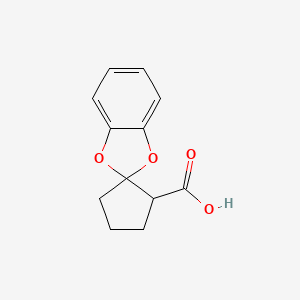
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
